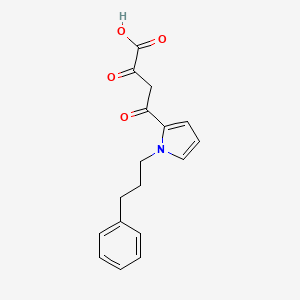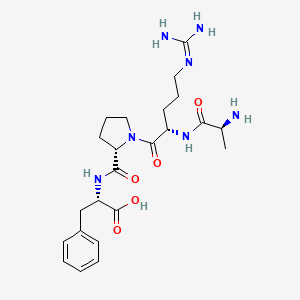![molecular formula C15H10N2O B14243518 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile CAS No. 330559-51-8](/img/structure/B14243518.png)
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile is a chemical compound with the molecular formula C15H10N2O It is characterized by the presence of a pyridine ring and a benzonitrile group connected through a propenone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile typically involves the condensation of nicotinaldehyde with benzonitrile in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like glacial acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Wirkmechanismus
The mechanism of action of 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and benzonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(3-Oxo-3-pyridin-2-yl-propenyl)-phenyl)-1-pyridin-2-yl-propenone: Similar structure with an additional pyridine ring.
4-(3-Oxo-3-(1-oxy-pyridin-2-yl)-propenyl)-benzonitrile: Similar structure with an oxygen substitution.
Uniqueness
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the synthesis of novel compounds with desired properties.
Eigenschaften
CAS-Nummer |
330559-51-8 |
|---|---|
Molekularformel |
C15H10N2O |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-(3-oxo-3-pyridin-2-ylprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-6-4-12(5-7-13)8-9-15(18)14-3-1-2-10-17-14/h1-10H |
InChI-Schlüssel |
SWRVERLDDWGACB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
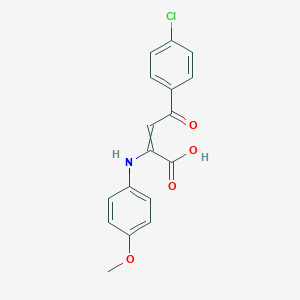
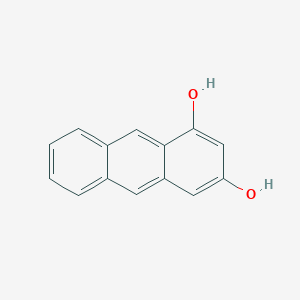

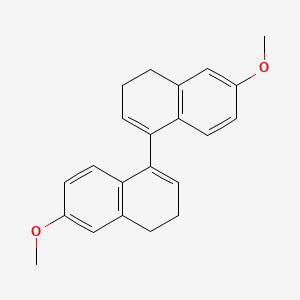



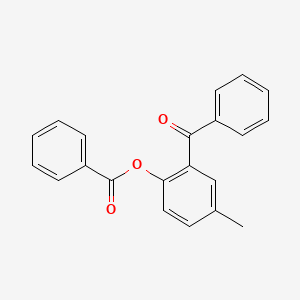
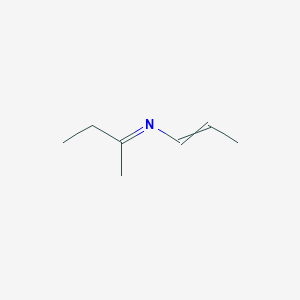
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
